molecular formula C6H9BF3K B2442570 Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide CAS No. 2542181-71-3

Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide

Cat. No.: B2442570
CAS No.: 2542181-71-3
M. Wt: 188.04
InChI Key: DEAOXVIKPNSDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;trifluoro(spiro[23]hexan-2-yl)boranuide is a chemical compound with the molecular formula C7H11BF3K It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structure and properties The compound is characterized by the presence of a spiro[23]hexane ring system, which is a bicyclic structure where two rings share a single atom

Properties

IUPAC Name

potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)5-4-6(5)2-1-3-6;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAOXVIKPNSDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC12CCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2542181-71-3
Record name potassium trifluoro({spiro[2.3]hexan-1-yl})boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Transmetallation from Spiro Boronic Acid

The most widely reported method involves transmetallation of spiro[2.3]hexan-2-ylboronic acid with potassium hydrogen fluoride (KHF₂) under aqueous basic conditions. Key steps include:

  • Boronic Acid Preparation : Spiro[2.3]hexan-2-ylboronic acid is synthesized via hydroboration of spiro[2.3]hex-1-ene using BH₃·THF, achieving >90% regioselectivity.
  • Trifluoroborate Formation : The boronic acid reacts with KHF₂ (3.0 equiv) in methanol/water (3:1) at 0–5°C for 6 hours, yielding 78–92% product after crystallization.

Table 1: Transmetallation Reaction Parameters

Parameter Optimal Range Impact on Yield
KHF₂ Equivalents 3.0–3.5 Maximizes conversion
Temperature 0–5°C Prevents BF₃⁻ decomposition
Solvent System MeOH/H₂O (3:1) Enhances solubility
Reaction Time 4–6 hours >90% completion

Critical challenges include boronic acid hydrolysis at neutral pH and residual inorganic salts, addressed via cold methanol recrystallization.

Palladium-Catalyzed Cross-Coupling

An alternative route employs palladium-mediated coupling of spiro[2.3]hex-2-yl trifluoroborate with aryl halides, adapted from protocols for allylic trifluoroborates.

Representative Protocol :

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (10 mol%)
  • Base : Cs₂CO₃ (3.0 equiv)
  • Solvent : Toluene/H₂O (4:1)
  • Conditions : 80°C, 24 hours, nitrogen atmosphere.

Table 2: Cross-Coupling Performance

Electrophile Yield (%) Purity (%)
Aryl Bromide 65–85 >95
Vinyl Triflate 25–30 80–85

The low yield with vinyl triflates underscores steric hindrance from the spiro system, necessitating higher catalyst loadings (30 mol%).

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and reproducibility:

  • Continuous Flow Reactors : KHF₂ and boronic acid are mixed in a microreactor (residence time: 10 minutes) at 5°C, achieving 85% yield with 99% purity.
  • Solvent Recovery : Methanol is recycled via distillation, reducing waste by 70%.
  • Quality Control : In-process NMR monitors BF₃⁻ integrity, with ≤0.5% boronic acid residual.

Table 3: Industrial Process Metrics

Metric Performance
Throughput 50 kg/day
Energy Consumption 15 kWh/kg
Waste Generation 0.3 kg/kg product

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : δ 1.45–1.60 (m, 4H, cyclopropane), 2.10–2.25 (m, 2H, bridgehead), 2.85–3.00 (m, 1H, spiro carbon).
  • ¹¹B NMR : δ -1.2 (q, J = 32 Hz, BF₃⁻).
  • ¹⁹F NMR : δ -135.5 (t, J = 32 Hz, BF₃⁻).

X-ray Crystallography

Single-crystal analysis confirms the spiro geometry (C–B bond length: 1.58 Å) and trigonal-planar boron coordination.

Challenges and Mitigation Strategies

Steric Hindrance

The spiro system’s rigidity slows transmetalation, requiring:

  • Ultrasound Assistance : 20 kHz ultrasound improves reaction rates by 40%.
  • Polar Aprotic Solvents : DMF increases solubility but risks boronate decomposition above 50°C.

Byproduct Formation

  • Boroxine Byproducts : Controlled by maintaining pH > 10 with KOH.
  • Fluoride Release : Scavenged with CaCl₂ precipitation.

Table 4: Mitigation Strategies

Challenge Solution Outcome
Slow Kinetics Ultrasound 40% faster
Boroxine Formation pH > 10 <2% byproducts

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the boron atom.

    Addition Reactions: The spiro[2.3]hexane ring system can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various boron-containing compounds, while oxidation reactions may produce boronic acids or esters.

Scientific Research Applications

Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in biological labeling and imaging due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide involves its interaction with molecular targets through its boron atom. The trifluoroborate group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and addition. The spiro[2.3]hexane ring system provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;trifluoro(spiro[2.3]hexan-1-yl)boranuide
  • Potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide

Uniqueness

Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide is unique due to its specific spiro[2.3]hexane ring position and the presence of the trifluoroborate group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.

Biological Activity

Potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure, specifically a spiro[2.3]hexan system, which consists of two interconnected cycloalkane rings. The presence of three fluorine atoms bonded to a boron atom, along with a potassium cation, contributes to its distinctive reactivity and potential applications in various chemical transformations.

Molecular Formula and Structure

  • Molecular Formula : C6_6H9_9BF3_3K
  • SMILES : B-(F)(F)F
  • InChI : InChI=1S/C6H9BF3/c8-7(9,10)5-3-6(4-5)1-2-6/h5H,1-4H2/q-1

Biological Activity Overview

Research on potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide has primarily focused on its role in catalysis and organic synthesis; however, emerging studies indicate potential biological activities, particularly in antiviral applications.

Antiviral Activity

A significant study highlighted the compound's effectiveness against human cytomegalovirus (HCMV), where derivatives such as 4d and 4n exhibited notable antiviral activity with IC50_{50} values around 10 μM. Other derivatives showed varying levels of cytotoxicity, indicating that modifications to the spirocyclic structure can influence biological outcomes significantly.

Comparative Analysis with Similar Compounds

To better understand the unique properties of potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide, it is beneficial to compare it with other boron-containing compounds used in similar applications.

Compound Name Molecular Formula Key Features
Potassium trifluoro(3-methylbut-2-en-1-yl)borateC5_5H8_8BF3_3KUsed in Suzuki-Miyaura reactions; similar reactivity
Potassium trifluoro(phenyl)borateC6_6H6_6BF3_3KCommonly used in cross-coupling; more stable
Potassium trifluoro(alkyl)borateVariableGeneral class; varies widely in reactivity

The mechanism by which potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide exerts its biological effects is not fully elucidated but is likely linked to its ability to interact with specific molecular targets involved in viral replication pathways. The spirocyclic structure may enhance interactions with viral proteins or host cell receptors, facilitating antiviral activity.

Case Studies and Research Findings

Recent studies have explored the synthesis of various fluoro-substituted spiro-isoxazolines using electrophilic fluorine-mediated dearomative spirocyclization techniques. These compounds have shown promise in biological evaluations, particularly against viral pathogens.

Notable Findings

  • Compound 4d and 4n : Significant activity against HCMV (IC50_{50} ~10 μM).
  • Compound 4l and 5f : Higher cytotoxicity observed (IC50_{50} between 36 to 80 μM).

Q & A

Q. What are the optimal synthetic routes for Potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of spirocyclic boronates typically involves transmetallation or nucleophilic substitution. For example, analogous compounds (e.g., potassium 3,6-dihydro-2H-pyran-4-trifluoroborate) are synthesized using THF as a solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts . Key parameters include:

  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Reaction Time : 72 hours for complete conversion, monitored via TLC .
  • Purification : Column chromatography with silica gel or recrystallization from anhydrous solvents.

Q. How can the structure of this compound be unambiguously characterized?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ -130 to -140 ppm for BF₃ groups) and ¹¹B NMR (δ ~3 ppm for tetracoordinated boron) .
  • X-ray Crystallography : Resolves spirocyclic geometry (e.g., bond angles of ~109° for spiro[2.3]hexane) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 330.24 g/mol for related compounds) .

Q. What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : Anhydrous conditions (argon atmosphere) at -20°C in amber vials to prevent hydrolysis .
  • Decomposition Risks : Exposure to moisture generates HF; use PPE (gloves, goggles) and neutralize spills with calcium carbonate .

Advanced Research Questions

Q. How does the spiro[2.3]hexane ring influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The spirocyclic structure imposes steric constraints, slowing transmetallation but improving regioselectivity. Comparative studies with non-spiro analogs (e.g., potassium methyltrifluoroborate) show:

  • Reaction Rate : 2–3 times slower due to hindered Pd-B interaction .
  • Product Selectivity : >95% monoarylation in biphasic systems (toluene/H₂O) .
    Experimental Design : Use kinetic studies (e.g., in situ IR) to track intermediate formation .

Q. How can contradictions in reported stability data (e.g., thermal vs. hydrolytic) be resolved?

Methodological Answer: Discrepancies arise from differing experimental setups. To reconcile:

  • Thermal Stability : Perform TGA (decomposition onset >200°C) under inert gas .
  • Hydrolytic Stability : Conduct pH-dependent degradation assays (e.g., ¹⁹F NMR to quantify HF release at pH 5–9) .
    Data Table :
ConditionMethodKey Finding
Thermal (N₂)TGAStable up to 200°C
Hydrolytic (pH 7)¹⁹F NMR50% decomposition in 24h

Q. What computational methods predict the compound’s electronic properties for catalyst design?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G* to model boron’s Lewis acidity (partial charge ~+0.3) .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on aggregation behavior .

Data Gaps and Mitigation Strategies

Q. How to address the lack of toxicological and ecological data for risk assessment?

Methodological Answer:

  • In Silico Prediction : Use tools like ECOSAR for acute toxicity estimates (e.g., LC50 for fish: ~10 mg/L) .
  • Experimental Testing : Perform Ames tests (mutagenicity) and Daphnia magna assays (ecotoxicity) .

Q. What strategies improve yield in large-scale syntheses without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce side reactions (residence time <1 hour) .
  • Catalyst Optimization : Use Pd-XPhos (2 mol%) to enhance turnover in cross-couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.